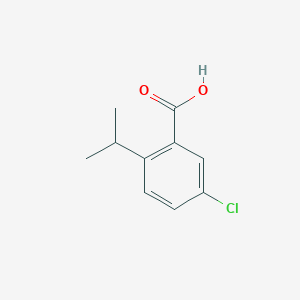

5-Chloro-2-(propan-2-yl)benzoic acid

描述

Significance within Benzoic Acid Chemistry and Halogenated Organic Compounds

Benzoic acid and its derivatives are a cornerstone of organic chemistry, with applications ranging from food preservation to the synthesis of complex pharmaceuticals. The reactivity of the carboxylic acid group and the potential for substitution on the aromatic ring make them versatile synthons. The introduction of a halogen, in this case, chlorine, significantly influences the electronic properties of the benzene (B151609) ring. The chlorine atom is an electron-withdrawing group, which can affect the acidity of the carboxylic acid and the reactivity of the ring towards electrophilic substitution.

Halogenated organic compounds are a broad class of molecules with immense industrial and biological importance. The presence of a halogen atom can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, the carbon-halogen bond can serve as a reactive handle for further chemical transformations, such as cross-coupling reactions.

The isopropyl group at the ortho position to the carboxylic acid introduces steric hindrance, which can influence the conformation of the molecule and the reactivity of the adjacent functional groups. This steric bulk can be strategically utilized in synthetic chemistry to direct reactions to other positions on the ring or to fine-tune the biological activity of the molecule.

Overview of Academic Research Trajectories for 5-Chloro-2-(propan-2-yl)benzoic acid and Related Structures

Direct academic research focusing exclusively on this compound is not extensively documented in peer-reviewed literature. However, research on closely related compounds provides a strong indication of its potential areas of application and investigation.

A key precursor, 5-Chloro-2-isopropylbenzaldehyde, has been utilized in the synthesis of Schiff bases which have, in turn, been investigated for their antimicrobial properties. bhu.ac.in This suggests that this compound could be synthesized via the oxidation of this aldehyde. The synthesis of related halogenated benzoic acids, such as 5-bromo-2-chloro benzoic acid, often involves multi-step processes including nitration, reduction, and Sandmeyer-type reactions on substituted anilines. nih.govgoogle.comgoogle.com

The broader family of substituted benzoic acids is a subject of intense research in medicinal chemistry. For instance, various derivatives have been explored for their potential as anticancer agents. preprints.org The structural features of this compound make it a candidate for investigation in drug discovery programs. The combination of a halogen and a bulky alkyl group could lead to specific interactions with biological targets.

Furthermore, halogenated benzoic acids are used as intermediates in the synthesis of agrochemicals and materials with specific properties. ontosight.aipatsnap.comossila.com For example, 5-chloro-2-methylbenzoic acid is used in the synthesis of dyes and pesticides. ontosight.ai Given these trends, future research on this compound could explore its potential in:

Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research.

Agrochemicals: As a building block for new herbicides or pesticides.

Materials Science: In the development of polymers or functional materials with tailored properties.

While the body of research specifically dedicated to this compound is currently nascent, its structural relationship to well-studied classes of compounds suggests a promising future for its exploration in various fields of chemical science.

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-6(2)8-4-3-7(11)5-9(8)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHNXAIDKKRHQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369813-02-4 | |

| Record name | 5-chloro-2-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Chloro 2 Propan 2 Yl Benzoic Acid

Established Synthetic Routes to 5-Chloro-2-(propan-2-yl)benzoic acid

The construction of this compound can be approached by forming the benzoic acid core first, followed by the introduction of the substituents, or by building the molecule from precursors that already contain one or more of the required groups.

The carboxylic acid group of this compound is a prime site for derivatization, most commonly through esterification and amidation reactions. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid. ontosight.aibyjus.com This is a reversible process, and to drive the reaction towards the product, water is typically removed as it is formed. byjus.com For example, the synthesis of ethyl 5-chloro-2-fluorobenzoate is achieved through the esterification of 5-chloro-2-fluorobenzoic acid with ethanol. ontosight.ai Another method involves first converting the benzoic acid to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an alcohol to form the ester. wikipedia.orgossila.com

Amidation: The formation of amides from this compound typically proceeds via the activation of the carboxylic acid. A common method is the conversion to an acid chloride, which subsequently reacts with a primary or secondary amine to yield the corresponding amide. wikipedia.org More direct methods have also been developed. For instance, Ir-catalyzed C-H amidation of benzoic acids with sulfonyl azides provides an efficient route to N-sulfonyl)aniline derivatives. ibs.re.kr Other modern amidation protocols utilize activating agents that generate reactive phosphonium (B103445) salts in situ. researchgate.netlookchemmall.com

Table 1: Common Reagents for Esterification and Amidation of Benzoic Acids

| Reaction | Reagent/Catalyst | Product | Reference |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | ontosight.aibyjus.com |

| Thionyl Chloride (SOCl₂), then Alcohol | Ester | wikipedia.orgossila.com | |

| Amidation | Thionyl Chloride (SOCl₂), then Amine | Amide | wikipedia.org |

| Sulfonyl Azides, Iridium Catalyst | N-Sulfonyl Amide | ibs.re.kr | |

| N-Chlorophthalimide, Triphenylphosphine, Amine | Amide | researchgate.net |

The synthesis of halogenated benzoic acids, the core structure of the target molecule, can be accomplished through several pathways.

One direct approach is the electrophilic halogenation of a substituted benzoic acid. For instance, the synthesis of 5-Chloro-2-hydroxybenzoic acid can be achieved by treating salicylic (B10762653) acid with N-chlorosuccinimide (NCS) in the presence of sulfuric acid. chemicalbook.com The regioselectivity of the halogenation is dictated by the directing effects of the substituents already present on the aromatic ring.

Another strategy involves starting with a pre-halogenated precursor. The commercial production of benzoic acid via the oxidation of toluene (B28343) can yield chlorinated benzoic acid derivatives as byproducts. wikipedia.org A more controlled method is the hydrolysis of a halogenated benzotrichloride. wikipedia.org Furthermore, Sandmeyer-type reactions can be employed, starting from an amino-benzoic acid derivative. For example, 5-bromo-2-chloro-benzoic acid can be prepared from a 5-bromo-2-aminobenzoic acid derivative through a diazotization-chlorination sequence. google.com Synthesis can also begin with di-halogenated compounds, such as the reaction of 2,5-dichlorobenzoic acid with 2-methoxyphenol to form a diaryl ether. prepchem.com

Table 2: Selected Synthetic Methods for Halogenated Benzoic Acids

| Starting Material | Reagent(s) | Product | Reference |

| Salicylic acid | N-Chlorosuccinimide, H₂SO₄ | 5-Chloro-2-hydroxybenzoic acid | chemicalbook.com |

| 5-Bromo-2-aminobenzoic acid derivative | 1. Diazotization (e.g., NaNO₂) 2. Chlorination | 5-Bromo-2-chloro-benzoic acid | google.com |

| Toluene | O₂, Catalyst (Co or Mn naphthenates) | Benzoic acid (with chlorinated byproducts) | wikipedia.org |

| Bromobenzene | 1. Mg 2. CO₂ 3. H₃O⁺ | Benzoic acid | wikipedia.org |

The introduction of the isopropyl group onto the benzene (B151609) ring is a key step in the synthesis of this compound. The most common method for this transformation is the Friedel-Crafts alkylation. youtube.com This reaction involves treating an aromatic ring with an alkyl halide (e.g., isopropyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com The electrophile generated attacks the aromatic ring to form the alkylated product.

A significant challenge with Friedel-Crafts alkylation is the potential for polyalkylation, as the introduced alkyl group activates the ring towards further substitution. Another consideration is that the reaction can be prone to carbocation rearrangements, although this is not an issue with the secondary isopropyl carbocation. To circumvent some of these issues, a Friedel-Crafts acylation followed by reduction can be used as an alternative to introduce a propyl group.

Chemical Transformations and Reaction Mechanisms of this compound and its Derivatives

The reactivity of this compound is influenced by the electronic properties of its substituents. The interplay between the electron-withdrawing carboxylic acid and chloro groups and the electron-donating isopropyl group determines the outcome of various chemical reactions.

Hydrolysis: Derivatives of this compound, such as esters and amides, can be hydrolyzed back to the parent carboxylic acid. Ester hydrolysis is typically carried out under acidic or basic conditions. learncbse.in Amide hydrolysis generally requires more stringent conditions, such as prolonged heating in strong acid or base. The hydrolysis of related halogenated benzoic acid derivatives in aqueous alkali metal hydroxide (B78521) solutions is a documented procedure. google.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org A partial reduction to the corresponding aldehyde is also possible using reagents such as diisobutylaluminium hydride (DIBAL-H). wikipedia.org

Substitution: The chloro group on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. However, haloalkanes can undergo nucleophilic substitution reactions, though this is less common for aryl halides unless the ring is activated by strong electron-withdrawing groups. wikipedia.org

Further substitution on the aromatic ring of this compound is a complex process due to the competing directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS reactions (e.g., nitration, halogenation, sulfonation), the incoming electrophile's position is determined by the directing effects of the groups on the ring. masterorganicchemistry.comyoutube.com

-C(CH₃)₂ (Isopropyl group): An alkyl group that is activating and an ortho, para-director.

-Cl (Chloro group): A deactivating but ortho, para-directing group due to competing inductive withdrawal and resonance donation effects.

-COOH (Carboxylic acid group): A strongly deactivating and meta-directing group.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions involve the attack of a nucleophile on an aromatic ring, replacing a leaving group (like chlorine). nih.gov These reactions are typically feasible only when the ring is "activated" by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group. nih.gov In this compound, the carboxylic acid group is electron-withdrawing, but it is meta to the chlorine atom, providing only moderate activation. Therefore, nucleophilic aromatic substitution of the chlorine atom would likely require harsh reaction conditions.

Catalytic Transformations involving Benzoic Acid Derivatives

The reactivity of this compound is influenced by the presence of the carboxylic acid, the chloro, and the isopropyl functional groups. These groups allow for a variety of catalytic transformations, providing pathways to novel molecules. While specific catalytic transformations for this compound are not extensively documented, the reactivity of related benzoic acid derivatives provides a strong indication of its potential catalytic behavior.

One of the primary catalytic transformations for benzoic acid derivatives is esterification . The Fischer esterification, a classic acid-catalyzed reaction, can be employed to convert this compound into its corresponding esters by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product.

Another significant area of catalytic transformation involves palladium-catalyzed cross-coupling reactions . The chloro substituent on the aromatic ring makes the compound a suitable substrate for various palladium-catalyzed reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. For instance, reactions like the Suzuki, Heck, and Buchwald-Hartwig amination could potentially be applied to this compound. These transformations would enable the introduction of a wide range of substituents at the 5-position, leading to a diverse array of derivatives. While the steric hindrance from the ortho-isopropyl group might influence the reaction conditions, similar transformations have been successfully performed on other ortho-substituted chlorobenzoic acids.

Furthermore, catalytic hydrogenation of the aromatic ring is a plausible transformation. Using catalysts such as rhodium or ruthenium under hydrogen pressure, the benzene ring of this compound could be reduced to a cyclohexane (B81311) ring, yielding 5-Chloro-2-(propan-2-yl)cyclohexanecarboxylic acid. The specific conditions of the hydrogenation (catalyst, solvent, temperature, and pressure) would determine the extent of reduction and the stereochemistry of the final product. tcichemicals.comresearchgate.netcabidigitallibrary.orgresearchgate.net

Finally, oxidative coupling reactions, often catalyzed by transition metal complexes, could lead to the formation of biphenyl (B1667301) derivatives or other coupled products. The specific outcome of such reactions would be highly dependent on the catalyst and reaction conditions employed.

The following table summarizes potential catalytic transformations for this compound based on the known reactivity of similar benzoic acid derivatives.

| Transformation Type | Catalyst/Reagents | Potential Product |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Alkyl 5-chloro-2-(propan-2-yl)benzoate |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Arylboronic acid, Palladium catalyst, Base | 5-Aryl-2-(propan-2-yl)benzoic acid |

| Catalytic Hydrogenation | H₂, Rhodium or Ruthenium catalyst | 5-Chloro-2-(propan-2-yl)cyclohexanecarboxylic acid |

| Oxidative Coupling | Transition metal catalyst, Oxidant | Biphenyl derivatives or other coupled products |

Based on a comprehensive review of available scientific literature, a detailed article on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time.

The necessary experimental data—including specific Nuclear Magnetic Resonance (NMR) shifts, Infrared (IR) and Raman vibrational frequencies, Mass Spectrometry (MS) fragmentation patterns, and X-ray crystallography data such as unit cell parameters, hydrogen bonding analysis, and Hirshfeld surface analysis—for the precise compound "this compound" is not present in the public domain or published research.

To provide a scientifically accurate and authoritative article as requested, verified experimental findings for this specific molecule are required. Information on related but structurally distinct compounds, such as other benzoic acid derivatives, cannot be substituted as it would result in an inaccurate and factually incorrect representation of the target compound's properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Propan 2 Yl Benzoic Acid

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For 5-Chloro-2-(propan-2-yl)benzoic acid, the UV-Vis spectrum is primarily dictated by the electronic structure of the substituted benzene (B151609) ring conjugated with the carboxylic acid group. The absorption of UV radiation promotes electrons from lower energy ground states to higher energy excited states. The principal chromophore in this molecule is the benzoic acid system, which is modified by the presence of chloro and isopropyl substituents on the aromatic ring.

The UV-Vis spectrum of substituted benzoic acids typically displays two main absorption bands in the 200-300 nm region. researchgate.net These bands originate from π → π* transitions within the aromatic ring. Aromatic compounds like benzoic acid derivatives exhibit a strong absorption band, often referred to as the B-band (or E2-band), and a weaker, lower-energy C-band (or B-band). researchgate.net The B-band is typically found around 230 nm, while the C-band, which shows more fine structure, appears near 280 nm. researchgate.net

In addition to the π → π* transitions of the benzene ring, the carboxyl group (-COOH) itself contains a carbonyl (C=O) chromophore. This group can undergo a weak n → π* transition, which involves the excitation of a non-bonding electron from an oxygen lone pair to an anti-bonding π* orbital. jove.comntu.edu.sg This transition for simple carboxylic acids typically occurs at a lower wavelength, around 200–215 nm, and is often characterized by a low molar absorptivity (ε < 100). jove.comntu.edu.sg

The specific absorption maxima (λmax) and intensities (ε) for this compound are influenced by the electronic effects of its substituents. The chloro group and the isopropyl group act as auxochromes, modifying the absorption characteristics of the parent benzoic acid chromophore. The chloro group, through its electron-withdrawing inductive effect and electron-donating resonance effect, along with the electron-donating isopropyl group, can cause shifts in the wavelength and intensity of these absorption bands.

Detailed Research Findings

The electronic spectrum of this compound is characterized by transitions involving the π-electron system of the benzene ring and the non-bonding electrons of the carboxyl and chloro groups.

π → π Transitions:* These are the most prominent transitions for this aromatic compound and are responsible for the strong absorption bands observed in the UV spectrum. pharmatutor.org They involve the excitation of electrons from the bonding π orbitals of the aromatic ring and the conjugated carboxyl group to the corresponding anti-bonding π* orbitals. The presence of substituents on the benzene ring alters the energy levels of these orbitals, leading to shifts in the absorption maxima compared to unsubstituted benzoic acid. The main absorption band is analogous to the B-band of benzene derivatives, which is an allowed transition resulting in high molar absorptivity. researchgate.net A second, weaker band at a longer wavelength, corresponding to the C-band, is also expected. researchgate.net

n → π Transitions:* This type of transition is associated with the carbonyl group of the carboxylic acid and the non-bonding electrons on the chlorine atom. pharmatutor.org The excitation of a non-bonding (n) electron from one of the lone pairs on the oxygen atom of the carbonyl group to the π* anti-bonding orbital results in a weak absorption band. jove.comntu.edu.sg These transitions are symmetry-forbidden, which accounts for their characteristically low intensity. pharmatutor.org In polar solvents, this band typically undergoes a hypsochromic (blue) shift, as the polar solvent molecules stabilize the non-bonding orbital, increasing the energy gap for the transition. uobabylon.edu.iq

The table below summarizes the expected electronic transitions and their characteristic absorption regions for this compound, based on data for analogous substituted benzoic acids.

| Transition Type | Chromophore | Probable λmax (nm) Range | Molar Absorptivity (ε) |

| π → π | Substituted Benzene Ring | ~ 230 - 250 | High |

| π → π | Substituted Benzene Ring | ~ 270 - 290 | Low to Medium |

| n → π* | Carboxyl Group (C=O) | ~ 200 - 220 | Low |

The interplay of the electron-donating isopropyl group and the dual-effect chloro group on the benzoic acid framework modifies the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These modifications determine the precise energy gap and thus the λmax for the π → π* transitions. researchgate.net The resulting spectrum is a composite of these transitions, providing a characteristic fingerprint of the molecule's electronic structure.

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Propan 2 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. By approximating the many-body electronic Schrödinger equation, DFT calculations can determine the ground-state energy and electron density of a molecule, from which numerous properties can be derived. For 5-Chloro-2-(propan-2-yl)benzoic acid, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. This process involves minimizing the molecule's energy with respect to its atomic coordinates, yielding precise information on bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental to understanding the molecule's shape and steric properties.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller gap typically implies higher reactivity and lower stability. For this compound, the HOMO is expected to be distributed over the electron-rich phenyl ring and the carboxyl group, while the LUMO would likely be centered on the aromatic ring and the electron-withdrawing chloro and carboxyl substituents.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -2.10 |

| HOMO-LUMO Gap | 5.15 |

The Molecular Electrostatic Potential (ESP) provides a visual representation of the charge distribution around a molecule. nih.gov It is calculated from the electron density and is invaluable for predicting how a molecule will interact with other charged species. The ESP map highlights regions of negative electrostatic potential (typically colored red), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and attractive to nucleophiles. nih.gov In this compound, the oxygen atoms of the carboxyl group and the chlorine atom are expected to be regions of high negative potential, while the hydrogen atom of the hydroxyl group and the hydrogens of the propan-2-yl group would exhibit positive potential.

Mulliken charge analysis is a method for partitioning the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charges. These charges offer a quantitative picture of the charge distribution and are useful for understanding the molecule's polarity and electrostatic interactions.

| Atom | Partial Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.58 |

| O (hydroxyl) | -0.67 |

| Cl | -0.19 |

| C (carboxyl) | +0.75 |

| H (hydroxyl) | +0.48 |

Computational methods can accurately predict the spectroscopic signatures of molecules, which is crucial for interpreting experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide predicted ¹H and ¹³C NMR spectra that can aid in the assignment of experimental signals to specific atoms within the molecule.

IR Spectroscopy: The vibrational frequencies of a molecule can be computed from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical infrared (IR) spectrum shows the characteristic vibrational modes of the molecule's functional groups. These computed frequencies are often scaled by an empirical factor to better match experimental results.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net TD-DFT calculations yield the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | COOH proton shift | 12.5 ppm |

| ¹³C NMR | C=O carbon shift | 172.0 ppm |

| IR | C=O stretching frequency | 1735 cm⁻¹ |

| UV-Vis | λmax | 285 nm |

Molecular Docking Simulations for Ligand-Target Interactions (In Silico)

Molecular docking is a computational simulation that predicts the binding mode and affinity of a small molecule (ligand) to the active site of a macromolecule (receptor), typically a protein. researchgate.net This in silico technique is a cornerstone of computer-aided drug design. For this compound, molecular docking could be used to explore its potential as an inhibitor for various enzymatic targets. The simulation would predict the most stable binding pose of the molecule within the protein's active site and calculate a binding energy, which is an estimate of the binding affinity. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Ser530 |

| Carbonic Anhydrase II | -7.5 | His94, His96, Thr200 |

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in photonics and optoelectronics. Computational chemistry plays a vital role in the design and evaluation of new NLO materials. The first hyperpolarizability (β) is a molecular property that characterizes the second-order NLO response. DFT calculations can be used to compute the components of the first hyperpolarizability tensor. Molecules possessing a significant intramolecular charge transfer character, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit large β values. The substitution pattern of this compound, with its electron-donating alkyl group and electron-withdrawing chloro and carboxyl groups on the phenyl ring, suggests the potential for NLO activity.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.8 D |

| First Hyperpolarizability (β) | 1.8 x 10⁻³⁰ esu |

In Vitro Biological Activity and Mechanistic Hypotheses

Antimicrobial Properties of 5-Chloro-2-(propan-2-yl)benzoic acid Derivatives (In Vitro Assays)

Derivatives of the this compound scaffold have demonstrated notable antimicrobial properties in various in vitro assays. A study focusing on novel sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid moiety revealed significant activity against a panel of bacterial and mycobacterial strains. One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, exhibited potent efficacy against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 μmol/L. nih.govresearchgate.net Furthermore, certain derivatives, such as 4-amino-N-(thiazol-2-yl)benzenesulfonamide and its Schiff base with 5-chloro-2-hydroxybenzaldehyde, showed excellent activity against Mycobacterium kansasii at concentrations of 1–4 μmol/L. nih.govresearchgate.net However, the antifungal potency of these derivatives was found to be limited. nih.govresearchgate.net

In a separate investigation, a series of Schiff bases were synthesized through the condensation of 5-Chloro-isopropyl Benzaldehyde (B42025) with various primary amines. These compounds were subsequently screened for their antimicrobial potential against Gram-positive and Gram-negative bacteria, as well as fungi, using the agar (B569324) well diffusion method. The results indicated that several of these derivatives possess moderate to good antimicrobial activity.

| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |

|---|

Anti-inflammatory Potential in Cellular Models

The anti-inflammatory potential of compounds structurally related to this compound has been explored in cellular models. A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was investigated for its effects on lipopolysaccharide (LPS)-activated primary microglial cells. The results demonstrated that LX007 significantly inhibited the production of key pro-inflammatory mediators. Specifically, it reduced the expression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as their regulatory genes, inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), in LPS-treated microglia. This suggests that the anti-inflammatory action of this derivative is, at least in part, mediated through the suppression of these inflammatory pathways.

Anticancer Activities in Cell Lines

Derivatives incorporating the 5-chloro- benzoic acid framework have shown promise as anticancer agents in various human cancer cell lines. A notable example is (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), which was identified as a new Dishevelled 1 (DVL1) inhibitor. This compound exhibited significant growth inhibitory activity, particularly in the HCT116 colon cancer cell line, with an EC50 value of 7.1 ± 0.6 μM. nih.gov The activity in this cell line is noteworthy as its survival and WNT pathway activity are dependent on DVL, highlighting a potential targeted therapeutic approach. nih.gov

In another study, metal complexes of a Schiff base derived from 5-chloro-2-aminophenol, specifically 5-chloro-2-N-(2-quinolylmethylene)aminophenol, were synthesized and evaluated for their anticancer activity. The Cu(II) complex (C1) demonstrated superior cytotoxicity against lung cancer cell lines compared to the standard chemotherapeutic agent, cisplatin. mdpi.com Importantly, this complex also showed potent activity against a cisplatin-resistant lung cancer cell line (A549cisR), suggesting it may overcome certain mechanisms of drug resistance. mdpi.com The IC50 values for this copper complex were significant across multiple cell lines. mdpi.com

| Compound | Cell Line | Activity (IC50/EC50 in µM) |

|---|

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)

While direct studies on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by derivatives of this compound are not extensively documented, research on structurally similar compounds provides insights into their potential as enzyme inhibitors. For instance, various benzohydrazide (B10538) derivatives have been shown to inhibit both AChE and BChE, with some compounds exhibiting dual inhibition with IC50 values in the micromolar range. mdpi.comresearchgate.net

More specifically, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. nih.govresearchgate.net One compound, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, was found to be a particularly potent inhibitor, showing a five-fold greater inhibitory activity against α-glucosidase and a three-fold greater inhibitory potential against α-amylase when compared to the standard drug acarbose. nih.gov Similarly, a series of 5-chloro-2-aryl benzo[d]thiazoles were synthesized and showed potent in vitro inhibitory activity against α-glucosidase, with some derivatives exhibiting IC50 values significantly lower than that of acarbose. nih.gov Kinetic studies revealed that these compounds act as both competitive and non-competitive inhibitors of the enzyme. nih.gov

Proposed Molecular Mechanisms of Action (In Vitro)

The in vitro biological activities of this compound derivatives are underpinned by several proposed molecular mechanisms. In the context of anticancer activity, the indole-2-carboxamide derivative RS4690 is believed to exert its effects by inhibiting the DVL PDZ domain, a key component of the WNT signaling pathway. nih.gov This pathway is often dysregulated in cancer, and its inhibition can lead to reduced tumor cell growth. nih.gov For the anti-inflammatory derivative LX007, the proposed mechanism involves the downregulation of Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB) activation. These signaling pathways are crucial for the expression of pro-inflammatory genes, and their inhibition leads to a reduction in the inflammatory response.

In the case of enzyme inhibition, molecular docking studies of 2,4-dichloro-5-sulfamoylbenzoic acid derivatives have suggested that these compounds interact with the active site of α-glucosidase and α-amylase through hydrogen bonding and various pi interactions. nih.govresearchgate.net This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme's function.

DNA Binding and Interaction Studies (In Vitro)

The interaction with DNA is a key mechanism of action for many antimicrobial and anticancer agents. While specific DNA binding studies for derivatives of this compound are limited, research on related heterocyclic systems provides valuable insights. For example, studies on 5-nitroimidazoles have shown that these compounds can be reductively activated to form species that covalently bind to DNA. nih.gov This process involves a four-electron reduction to a hydroxylamine (B1172632) intermediate, which then undergoes nucleophilic attack at the C4 position of the imidazole (B134444) ring, leading to the formation of DNA adducts. nih.gov

Other studies on small molecules, such as melamine (B1676169) and its derivatives, have demonstrated non-covalent interactions with DNA, primarily through groove binding facilitated by hydrogen bonds. nih.gov Furthermore, certain quinobenzothiazine derivatives have been shown to form strong, intercalative complexes with DNA, suggesting another potential mode of interaction for planar aromatic systems. researchgate.net These examples highlight the potential for derivatives of this compound, particularly those with appropriate functional groups and planarity, to interact with DNA through either covalent or non-covalent mechanisms, which could contribute to their observed biological activities.

Analytical Methodologies for Detection and Quantification of 5 Chloro 2 Propan 2 Yl Benzoic Acid

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of 5-Chloro-2-(propan-2-yl)benzoic acid, providing the necessary separation from impurities and matrix components.

High-Performance Liquid Chromatography (HPLC), especially in the reverse-phase mode, is a primary technique for the analysis of benzoic acid and its derivatives. usda.gov For this compound, a C18 column is a common choice for the stationary phase due to its versatility in separating compounds of moderate polarity. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often a buffer like phosphate (B84403) or an acid such as formic or acetic acid to control the pH and ensure the analyte is in its non-ionized form for better retention. researchgate.netsielc.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of the target compound from any related impurities. ekb.eg Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light. usda.gov

Specific conditions can be optimized based on methods developed for similar halogenated benzoic acids. For instance, a method for 2,4,6-Trifluorobenzoic acid utilized a Zorbax SB-Aq column with a gradient mixture of a triethylamine (B128534) solution and an acetonitrile/methanol/water solvent mixture, with detection at 205 nm. ekb.eg Another approach for a complex pyrrole-substituted chlorophenyl propanoic acid used a C18 column with an isocratic mobile phase of acetonitrile and phosphate buffer (pH 3) at 30°C, with UV detection at 225 nm. researchgate.net

Table 1: Example HPLC Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | Method for 2,4,6-Trifluorobenzoic Acid ekb.eg | Method for a Substituted Chlorophenyl Propanoic Acid researchgate.net |

|---|---|---|

| Stationary Phase (Column) | Zorbax SB-Aq (5 µm, 4.6 x 250 mm) | C18 (5 µm, 150 x 4 mm) |

| Mobile Phase | Gradient: Solvent A (0.1% triethylamine) and Solvent B (acetonitrile:methanol:water) | Isocratic: Acetonitrile:Phosphate buffer (pH 3) (50:50 v/v) |

| Flow Rate | Not specified | 1.0 mL/min |

| Column Temperature | Not specified | 30 °C |

| Detection | UV at 205 nm | UV at 225 nm |

This table presents data from methods developed for similar compounds, which can serve as a starting point for the analysis of this compound.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile or semi-volatile compounds. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and thermal stability. A common approach is esterification to form, for example, methyl esters. kaust.edu.sa

GC coupled with Mass Spectrometry (GC-MS) provides high selectivity and sensitivity, allowing for both quantification and structural confirmation. In a typical GC-MS method for benzoic acid analysis, the compound is first extracted from the sample matrix and then derivatized, for instance, using a trimethylsilyl (B98337) (TMS) agent. researchgate.net The resulting derivative is then injected into the GC system. The separation is achieved on a capillary column, and the mass spectrometer is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity. researchgate.net This technique is particularly useful for identifying and quantifying trace amounts of the compound in complex mixtures. kaust.edu.sa

Ion Chromatography (IC) can be an alternative method for the analysis of ionizable compounds like carboxylic acids. While less common than HPLC or GC for this specific type of analyte, IC can be effective, particularly for samples with high salt content where other methods might suffer from matrix interference. ekb.eg The separation in IC is based on the ionic exchange between the analyte, the stationary phase (ion-exchange resin), and the mobile phase (eluent). Detection is typically accomplished by measuring the conductivity of the eluent.

Sample Preparation and Extraction Methods for Complex Matrices

Effective sample preparation is crucial for accurate analysis, especially when dealing with complex matrices like environmental samples or biological fluids. The goal is to isolate this compound from interfering substances and pre-concentrate it to a level suitable for detection.

For solid samples, an initial extraction step using a suitable solvent, such as ethanol, is often employed. usda.gov For liquid samples, particularly those with high salt concentrations like reservoir waters, Solid-Phase Extraction (SPE) is a highly effective technique. researchgate.net SPE utilizes a solid sorbent (e.g., C18) to retain the analyte of interest from the liquid sample. After washing the sorbent to remove interferences, the target compound is eluted with a small volume of an organic solvent. This process not only cleans up the sample but also allows for significant pre-concentration, thereby improving detection limits. researchgate.net For example, an SPE procedure using a C18 stationary phase has been successfully optimized for the preconcentration of 19 fluorinated benzoic acid derivatives from salt-rich waters, achieving a fourfold preconcentration factor and eliminating over 99% of the salt. researchgate.net

Advanced Detection Techniques and Selectivity Enhancement

To achieve lower detection limits and higher selectivity, advanced detection techniques are often coupled with chromatographic separations. Tandem mass spectrometry (MS/MS), used with either LC or GC, is a prime example. LC-MS/MS methods have been developed for the analysis of fluorinated benzoic acids in complex water samples, providing detection limits in the low ng/mL range. researchgate.net

Derivatization can also be used to enhance detection. A novel derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed to improve the analysis of certain lipids by reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS) in the negative ion mode. nih.gov Such a strategy, which modifies the analyte to improve its ionization efficiency and chromatographic behavior, could potentially be adapted for the analysis of this compound to enhance sensitivity and selectivity. nih.gov

Applications of 5 Chloro 2 Propan 2 Yl Benzoic Acid in Advanced Organic Synthesis and Materials Science

Utility as a Building Block in Complex Molecular Architectures

Role in the Synthesis of Pharmacologically Relevant Scaffolds (Excluding Clinical Data)

As a derivative of benzoic acid, this compound is categorized among structures that are of interest in medicinal chemistry. Benzoic acid derivatives are known to be precursors to various pharmacologically active scaffolds. The substituents on 5-Chloro-2-(propan-2-yl)benzoic acid could theoretically influence its steric and electronic properties, making it a candidate for the synthesis of novel therapeutic agents. Despite this potential, specific research detailing its incorporation into named, pharmacologically relevant scaffolds could not be identified.

Potential in Agrochemical Development (Intermediate Synthesis)

The presence of a chlorinated benzene (B151609) ring is a common feature in many agrochemicals, such as herbicides and pesticides. This suggests that this compound could serve as a valuable intermediate in the synthesis of new agrochemical products. Its structural features could contribute to the biological activity and environmental persistence of the final products. However, specific patented or published synthetic routes for commercial or developmental agrochemicals using this specific starting material were not found in the conducted research.

Exploration in New Materials Development

The rigid aromatic structure of this compound could make it a candidate for incorporation into novel polymers or other advanced materials. The functional groups present could allow for polymerization or modification to create materials with specific thermal, optical, or mechanical properties. At present, there is a lack of published research exploring the use of this compound in the field of materials science.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 5 Chloro 2 Propan 2 Yl Benzoic Acid Derivatives

Impact of Substituent Modifications on Chemical Reactivity

The chemical reactivity of 5-Chloro-2-(propan-2-yl)benzoic acid derivatives can be significantly influenced by the nature and position of various substituents. The core structure, featuring a chlorine atom at the 5-position and an isopropyl group at the 2-position of the benzoic acid ring, provides a unique electronic and steric environment.

Modifications to the carboxylic acid group, for instance, by converting it into an aldehyde, provide a reactive handle for further derivatization. A study by Kumar et al. focused on Schiff base derivatives synthesized from 5-Chloro-2-isopropyl benzaldehyde (B42025), a closely related analogue. bhu.ac.in In this research, the condensation of the aldehyde with various primary amines to form azomethine (-CH=N-) groups demonstrates a key chemical transformation. The reactivity of the carbonyl carbon in the aldehyde is influenced by the electronic effects of the chloro and isopropyl groups on the benzene (B151609) ring. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the primary amine. bhu.ac.in

Furthermore, the formation of amides and esters from the carboxylic acid would involve activation of the carboxyl group. The presence of the bulky isopropyl group ortho to the carboxylic acid can introduce steric hindrance, potentially affecting the rate and efficiency of these reactions. The choice of coupling reagents and reaction conditions would be critical to overcome such steric challenges.

Correlation between Structural Features and In Vitro Biological Activity Profiles

The biological activity of this compound derivatives is intricately linked to their structural features. Research into the antimicrobial properties of Schiff bases derived from 5-Chloro-2-isopropyl benzaldehyde provides valuable insights into these correlations. bhu.ac.in

A series of Schiff bases were synthesized by reacting 5-Chloro-2-isopropyl benzaldehyde with different substituted anilines. These compounds were then screened for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The results indicated that the nature of the substituent on the aniline (B41778) moiety played a significant role in determining the antimicrobial efficacy. bhu.ac.in

For instance, compounds 2c and 2d in the study, which were N-(5-Chloro-2-isopropylbenzylidene) derivatives of 2-nitroaniline (B44862) and 4-nitroaniline (B120555) respectively, demonstrated excellent antimicrobial activity. This suggests that the presence of a strong electron-withdrawing nitro group on the aniline ring enhances the biological activity. In contrast, other derivatives with different substituents showed moderate activity. bhu.ac.in

The following interactive data table summarizes the antimicrobial activity of some synthesized Schiff base derivatives of 5-Chloro-2-isopropyl benzaldehyde against selected microorganisms.

| Compound | Substituent on Aniline | Organism 1 (e.g., S. aureus) Activity | Organism 2 (e.g., E. coli) Activity | Fungal Strain Activity |

| 2a | 4-methyl | Moderate | Moderate | Moderate |

| 2b | 4-methoxy | Moderate | Moderate | Moderate |

| 2c | 2-nitro | Excellent | Excellent | Good |

| 2d | 4-nitro | Excellent | Excellent | Appreciable |

| 2f | 4-bromo | Moderate | Moderate | Moderate |

Data extrapolated from the findings of Kumar et al. on the antimicrobial screening of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine derivatives. bhu.ac.in The terms "Excellent," "Good," "Appreciable," and "Moderate" are qualitative descriptors based on the reported zones of inhibition.

These findings highlight a clear structure-activity relationship, where the electronic properties of the substituents on the peripheral aryl ring of the Schiff base derivatives modulate their antimicrobial potential.

Rational Design Principles for Novel Analogues

The insights gained from SAR and SPR studies form the foundation for the rational design of novel analogues of this compound with improved properties. The goal is to systematically modify the lead structure to optimize its biological activity while maintaining a favorable safety profile.

Based on the antimicrobial data of the Schiff base derivatives, a key design principle would be the incorporation of electron-withdrawing groups on the aromatic ring introduced via the amine. This could involve synthesizing new derivatives with substituents such as cyano, trifluoromethyl, or additional nitro groups to potentially enhance antimicrobial potency.

Furthermore, the isopropyl group at the 2-position and the chlorine at the 5-position appear to be important for the observed activity. Future design strategies could explore the replacement of the isopropyl group with other bulky alkyl groups like cyclopropyl (B3062369) or tert-butyl to probe the steric requirements of the binding site. Similarly, the chloro group could be substituted with other halogens (e.g., bromo or fluoro) to investigate the impact of halogen bonding and electronic effects on activity.

Another avenue for rational design involves modifying the linker between the two aromatic rings. In the case of the Schiff bases, the azomethine group is the linker. One could design and synthesize analogues where this is replaced by an amide, ester, or other bioisosteric linkages to explore changes in stability, flexibility, and biological activity.

By systematically applying these rational design principles, it is possible to generate a library of novel this compound derivatives with the potential for enhanced therapeutic utility.

常见问题

Q. What are the common synthetic routes for 5-Chloro-2-(propan-2-yl)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and alkylation steps. For example, Friedel-Crafts alkylation can introduce the isopropyl group to the benzene ring, followed by chlorination using reagents like chlorine gas or sulfuryl chloride under controlled conditions . Optimization may include adjusting reaction temperature (e.g., 0–5°C for chlorination to avoid over-halogenation) and using catalysts such as aluminum chloride for electrophilic substitution . Purity validation via HPLC or NMR is critical, with solvent selection (e.g., ethanol or water) influencing crystallization efficiency .

Q. How can structural confirmation of this compound be achieved?

X-ray crystallography using programs like SHELXL is the gold standard for unambiguous structural determination . Complementary methods include:

- NMR spectroscopy : and NMR to verify substituent positions (e.g., isopropyl CH splitting patterns).

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching CHClO). Discrepancies in crystallographic data (e.g., thermal motion artifacts) may require iterative refinement in SHELX .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and chloro substituents influence the compound’s reactivity in derivatization?

The isopropyl group introduces steric hindrance, slowing electrophilic substitution at the ortho position, while the electron-withdrawing chloro group directs further functionalization to meta positions. For instance, sulfonation or amidation reactions may require bulky reagents (e.g., DCC/DMAP for carboxylate activation) to overcome steric barriers . Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in receptor binding assays (e.g., PPARγ vs. PPARδ selectivity) often arise from:

- Crystallographic vs. solution-state conformations : Use molecular dynamics simulations to assess ligand flexibility in solution .

- Assay conditions : Variations in co-solvents (e.g., DMSO concentration) may alter ligand solubility and binding kinetics. Validate activity via orthogonal assays (e.g., SPR, ITC) .

- Metabolite interference : LC-MS/MS can identify degradation products that skew results .

Q. How can co-crystallization improve the pharmacokinetic profiling of this compound?

Co-crystals with pharmaceutically acceptable co-formers (e.g., benzoic acid derivatives) enhance solubility and stability. Design involves:

- H-bond compatibility : Match donor/acceptor sites (e.g., carboxylic acid groups) between the API and co-former .

- Thermal analysis : DSC/TGA to confirm co-crystal formation and exclude eutectic mixtures . For example, a co-crystal with adipic acid may improve oral bioavailability by modulating dissolution rates .

Q. What computational approaches predict the compound’s interaction with biological targets like PPARγ?

Docking studies using AutoDock Vina or Schrödinger Suite can model ligand-receptor interactions. Key steps:

- Active site mapping : Identify critical residues (e.g., Thr-289 in PPARδ vs. Tyr-473 in PPARγ) .

- Free energy calculations : MM/GBSA to rank binding affinities and explain selectivity (e.g., compound 2’s preference for PPARγ due to H-bond mismatches in PPARδ) . Validate predictions with mutagenesis studies (e.g., Ala-scanning of PPARγ residues) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。